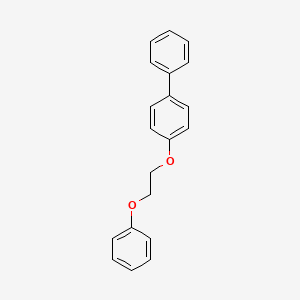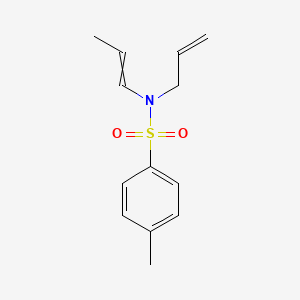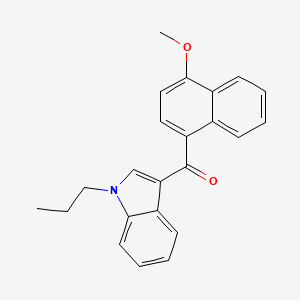
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is a synthetic organic compound with the molecular formula C23H21NO2 It is known for its complex structure, which includes a methoxy-substituted naphthalene ring and a propyl-substituted indole ring connected by a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The propyl group is introduced to the indole ring through alkylation reactions using propyl halides in the presence of a base.
Formation of the Naphthalene Ring: The naphthalene ring is synthesized separately, often starting from naphthalene derivatives and introducing the methoxy group via electrophilic aromatic substitution.
Coupling Reaction: The final step involves coupling the methoxy-substituted naphthalene ring with the propyl-substituted indole ring using a methanone bridge. This can be achieved through Friedel-Crafts acylation or other carbonylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone bridge to a methylene bridge.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Methylene derivatives
Substitution: Halogenated or alkylated derivatives
Applications De Recherche Scientifique
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxynaphthalen-1-yl)-(1-methylindol-3-yl)methanone
- (4-Methoxynaphthalen-1-yl)-(1-ethylindol-3-yl)methanone
- (4-Methoxynaphthalen-1-yl)-(1-butylindol-3-yl)methanone
Uniqueness
(4-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group on the indole ring and the methoxy group on the naphthalene ring provides distinct steric and electronic effects, differentiating it from similar compounds.
Propriétés
Numéro CAS |
210179-40-1 |
|---|---|
Formule moléculaire |
C23H21NO2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(4-methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone |
InChI |
InChI=1S/C23H21NO2/c1-3-14-24-15-20(17-9-6-7-11-21(17)24)23(25)19-12-13-22(26-2)18-10-5-4-8-16(18)19/h4-13,15H,3,14H2,1-2H3 |
Clé InChI |
SKDUHKSZHNFWML-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


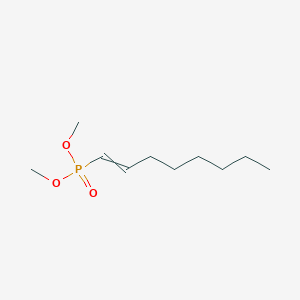
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]di(naphthalen-2-ol)](/img/structure/B14255740.png)
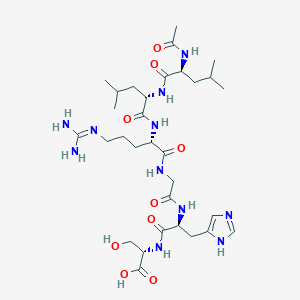
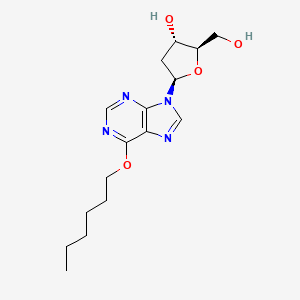
![4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14255758.png)
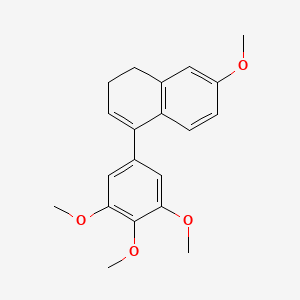

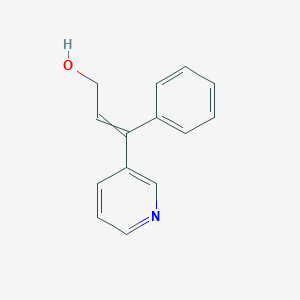
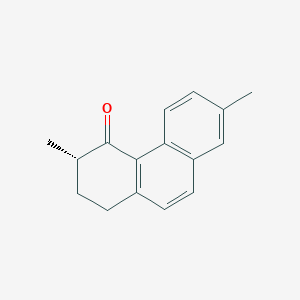
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
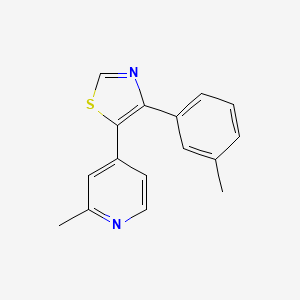
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
